molecular formula C20H30N6O B12156168 N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12156168
M. Wt: 370.5 g/mol
InChI Key: PNSBBATUJJEEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a fascinating compound with a hybrid nucleus, combining two pharmaceutically active moieties: triazole and thiadiazine. Let’s explore its synthetic routes, pharmacological activities, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the fusion of a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric structural variants exist based on different fusion permutations:

  • 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines (I)
  • 1,2,4-triazolo [5,1-b] [1,3,5]thiadiazines (II)
  • 1,2,4-triazolo [1,5-c] [1,3,5]thiadiazines (III)
  • 1,2,3-triazolo [5,1-b] [1,3,4]thiadiazines (IV)

Reaction Conditions:: The specific synthetic methods and reaction conditions for each isomer would require further investigation, but these compounds are valuable as synthetic intermediates and potential pharmaceuticals.

Chemical Reactions Analysis

Reactions:: N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping the products formed.

Scientific Research Applications

This compound finds applications across several scientific domains:

  • Chemistry : As a versatile building block for drug design.
  • Biology : Potential bioactive properties.
  • Medicine : Investigated for anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
  • Industry : May serve as a precursor for novel drug development.

Mechanism of Action

The precise mechanism by which N-cyclooctyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds at the moment, further exploration could highlight its uniqueness and potential advantages.

Properties

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

IUPAC Name

N-cyclooctyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H30N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-11-16(12-14-25)20(27)21-17-7-5-3-2-4-6-8-17/h9-10,16-17H,2-8,11-14H2,1H3,(H,21,27)

InChI Key

PNSBBATUJJEEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.